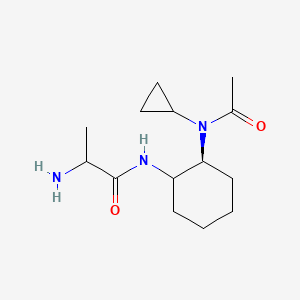![molecular formula C8H17NOS B15242997 1-[(Thian-3-yl)amino]propan-2-ol](/img/structure/B15242997.png)
1-[(Thian-3-yl)amino]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Thian-3-yl)amino]propan-2-ol is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.3 g/mol . It is also known by its IUPAC name, 1-(tetrahydro-2H-thiopyran-3-ylamino)-2-propanol . This compound is characterized by the presence of a thian-3-yl group attached to an amino-propanol backbone.
Vorbereitungsmethoden
The synthesis of 1-[(Thian-3-yl)amino]propan-2-ol typically involves the reaction of a thian-3-yl derivative with an appropriate amino-propanol precursor. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Preparation of the thian-3-yl derivative.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-[(Thian-3-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(Thian-3-yl)amino]propan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of various industrial products and processes.
Wirkmechanismus
The mechanism of action of 1-[(Thian-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-[(Thian-3-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
- 1-[(Thian-2-yl)amino]propan-2-ol
- 1-[(Thian-4-yl)amino]propan-2-ol
- 1-[(Thian-5-yl)amino]propan-2-ol
These compounds share a similar structural framework but differ in the position of the thian group. The uniqueness of this compound lies in its specific thian-3-yl configuration, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H17NOS |
|---|---|
Molekulargewicht |
175.29 g/mol |
IUPAC-Name |
1-(thian-3-ylamino)propan-2-ol |
InChI |
InChI=1S/C8H17NOS/c1-7(10)5-9-8-3-2-4-11-6-8/h7-10H,2-6H2,1H3 |
InChI-Schlüssel |
BNJAIZVCDYXSQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CNC1CCCSC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


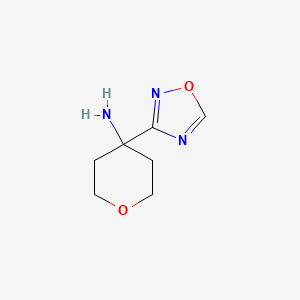
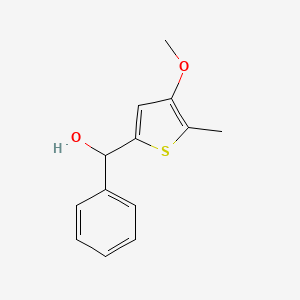
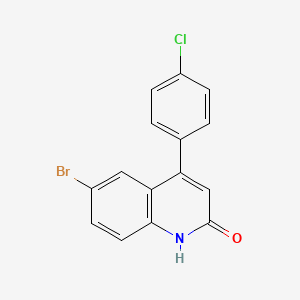
![N-(7-Amino-4,5,6,7-tetrahydrobenzo[D]thiazol-2-YL)acetamide](/img/structure/B15242935.png)
![4-Bromo-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15242943.png)

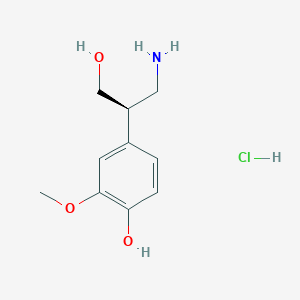
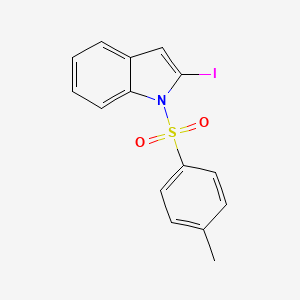
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15242957.png)
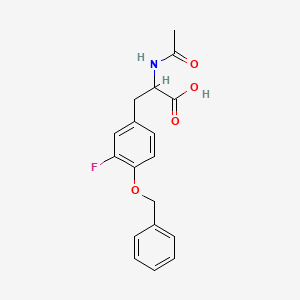

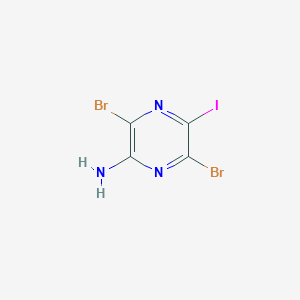
![2-Chloro-N-[4-chloro-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B15242984.png)
